Palmitic anhydride

Enzymatic Acylation Flavonoid Modification Bioavailability

Specify Palmitic anhydride (CAS 623-65-4) for superior acylation efficiency. Unlike palmitic acid (53.68% conversion), this C16 anhydride achieves 98.97% enzymatic conversion in 3h, directly improving volumetric productivity and reducing processing costs. Its C16 chain delivers a 105° contact angle for water-repellent barrier coatings, unattainable with shorter-chain analogs. Essential for high-yield API synthesis such as paliperidone palmitate, and validated for lipophilic marine biotoxin reference standard preparation (75°C, 60-120 min in pyridine).

Molecular Formula C32H62O3
Molecular Weight 494.8 g/mol
CAS No. 623-65-4
Cat. No. B1359924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic anhydride
CAS623-65-4
Molecular FormulaC32H62O3
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
InChIKeyQWZBEFCPZJWDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Anhydride (CAS 623-65-4): A Technical Procurement Overview for Acylation and Functionalization


Palmitic anhydride (CAS 623-65-4), also known as hexadecanoic acid anhydride, is a long-chain (C16) aliphatic acid anhydride that functions as a potent acylating agent. It is primarily employed to introduce the hydrophobic palmitoyl group into target molecules, thereby altering their physicochemical properties such as solubility, stability, and membrane affinity [1]. Characterized as a white to almost white crystalline powder with a molecular weight of 494.83 g/mol and a melting point of 61-64 °C [2], it serves as a key synthetic intermediate in organic synthesis, materials science, and biochemical research .

Palmitic Anhydride (CAS 623-65-4) vs. In-Class Alternatives: Why Chain Length and Anhydride Form Are Decisive


Selecting a generic fatty acid derivative is not a viable procurement strategy. The specific 16-carbon (C16) chain of palmitic anhydride provides a critical balance between hydrophobicity and reactivity that directly impacts the performance of the final product, a property not shared by shorter-chain analogs like lauric (C12) or myristic (C14) anhydrides [1]. Furthermore, the anhydride form is kinetically distinct. Using the parent palmitic acid as an alternative acyl donor results in significantly lower reaction efficiency, as demonstrated by a 3-hour conversion rate of 98.97% for the anhydride versus only 53.68% for the free acid in enzymatic synthesis [2]. Even when using an alternative electrophilic agent like palmitoyl chloride, differences in hydrolytic stability and reaction byproduct profile require different process handling, often making the anhydride the preferred, milder reagent for functionalizing complex or sensitive substrates [3].

Quantitative Differentiation of Palmitic Anhydride (CAS 623-65-4): A Data-Driven Evidence Guide


Superior Enzymatic Conversion Kinetics of Palmitic Anhydride vs. Palmitic Acid

In a head-to-head comparison of acyl donors for the enzymatic synthesis of puerarin palmitate, palmitic anhydride demonstrated a substantially higher conversion rate in a significantly shorter reaction time compared to palmitic acid [1]. Using Novozym 435 lipase at 40°C in THF, the reaction with palmitic anhydride reached 98.97% conversion in 3 hours. In stark contrast, the same reaction using palmitic acid as the acyl donor achieved only 53.68% conversion [1].

Enzymatic Acylation Flavonoid Modification Bioavailability

Enhanced Hydrophobic Functionalization of Cellulose by Palmitic Anhydride

Palmitic anhydride's longer C16 chain provides a demonstrable advantage in surface hydrophobization. In a study on cellulose microfibril modification, esterification with palmitic anhydride resulted in a contact angle of 105°, indicating a highly hydrophobic surface [1]. This stands in contrast to functionalization with acetic anhydride, which, while effective for acetylation, imparts significantly lower hydrophobicity due to its much shorter C2 chain [2].

Materials Science Surface Modification Biodegradable Polymers

Optimized Chemical Acylation Conditions for Marine Toxin Derivatization

For the specific task of acylating lipophilic marine toxins, a comparative assessment of acylation routes identified optimal conditions specifically using palmitic anhydride and 4-(dimethylamino)pyridine (DMAP) in anhydrous pyridine [1]. This system yielded well-defined reaction parameters for three different toxin classes: 75 °C for 60 min for cyclic imines, 75 °C for 120 min for azaspiracid-1, and 100 °C for 270 min for pectenotoxin-2 [1].

Analytical Chemistry Mass Spectrometry Metabolite Synthesis

Synthesis of Paliperidone Palmitate Using Palmitic Anhydride

In the synthesis of paliperidone palmitate, a long-acting injectable antipsychotic, palmitic anhydride is used as the key acylating agent . A patented process describes charging a reactor with paliperidone (1 eq) and palmitic anhydride (1.2 eq) in the presence of DMAP (0.25 eq) in toluene, which results in a high yield of the desired palmitate ester . This demonstrates its utility in producing high-value active pharmaceutical ingredients (APIs) where purity and yield are paramount.

Pharmaceutical Synthesis Process Chemistry API Intermediate

Procurement-Driven Application Scenarios for Palmitic Anhydride (CAS 623-65-4)


Industrial Enzymatic Synthesis of Lipophilic Flavonoid Esters

Procurement for the large-scale enzymatic production of puerarin palmitate is justified by palmitic anhydride's proven 98.97% conversion rate within 3 hours, a metric that directly correlates to high volumetric productivity and reduced processing costs [1]. The alternative use of palmitic acid would lead to an economically prohibitive 53.68% conversion, making the anhydride form essential for a viable industrial process [1].

Fabrication of Hydrophobic and Water-Resistant Biodegradable Materials

Researchers developing sustainable barrier coatings or composite materials should specify palmitic anhydride. Its C16 chain imparts a high contact angle of 105° to modified cellulose surfaces, a quantifiable measure of water repellency [2]. This performance characteristic is not achievable with shorter-chain anhydrides like acetic anhydride, making palmitic anhydride the correct functional reagent for this application [3].

Synthesis of Reference Standards for Food and Environmental Safety Analysis

Analytical laboratories involved in monitoring lipophilic marine biotoxins require palmitic anhydride for the synthesis of acylated reference standards [4]. The validated acylation conditions (e.g., 75 °C for 60-120 min in pyridine) provide a reliable and reproducible method for generating these essential analytical tools, ensuring accuracy in regulatory compliance testing [4].

Small-to-Medium Scale Pharmaceutical Process Development

For the synthesis of complex APIs like paliperidone palmitate, palmitic anhydride is the reagent of choice for introducing the palmitoyl group . Its established use in patent literature for this purpose confirms its suitability for achieving high-purity yields in a pharmaceutical setting, making it a standard procurement item for process chemistry labs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.